molecular formula C13H9Cl2NO3S B13586639 4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide CAS No. 14068-02-1

4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide

Cat. No.: B13586639
CAS No.: 14068-02-1
M. Wt: 330.2 g/mol
InChI Key: IZIJDUMIQKCMGD-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide is an organic compound characterized by the presence of two chlorine atoms, a benzamide group, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides and sulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide.

    4-Chlorobenzamide: Another precursor used in the synthesis.

    4-Chloro-2-nitrobenzenesulfonyl chloride: A related compound with similar structural features but different reactivity.

Uniqueness

4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide is unique due to its dual functional groups (benzamide and benzenesulfonyl) and the presence of chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

14068-02-1

Molecular Formula

C13H9Cl2NO3S

Molecular Weight

330.2 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)sulfonylbenzamide

InChI

InChI=1S/C13H9Cl2NO3S/c14-10-3-1-9(2-4-10)13(17)16-20(18,19)12-7-5-11(15)6-8-12/h1-8H,(H,16,17)

InChI Key

IZIJDUMIQKCMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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